1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Overview
Description
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane, also known as BIMDMS, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used for a variety of purposes, including the synthesis of complex organic molecules, as well as the modification of existing compounds. BIMDMS is a highly reactive compound that can undergo a variety of chemical reactions, making it an important tool for chemists and researchers.
Mechanism Of Action
The mechanism of action of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane involves the formation of a carbon-carbon bond between the iodomethyl group and the organic molecule. This reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of a new compound.
Biochemical And Physiological Effects
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can undergo a variety of chemical reactions. It is important to handle 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane with care, as it can be hazardous if not handled properly.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane in lab experiments is its versatility. 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane can be used for a variety of purposes, including the synthesis of complex organic molecules and the modification of existing compounds. Additionally, 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is a relatively simple compound to synthesize, making it readily available for use in laboratory settings.
However, there are also limitations to using 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane in lab experiments. 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is a highly reactive compound that can be hazardous if not handled properly. Additionally, the synthesis of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane requires the use of a Lewis acid catalyst, which can be expensive and difficult to obtain.
Future Directions
There are many potential future directions for research involving 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane. One potential direction is the development of new synthetic methods for the production of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane. Additionally, 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane could be used in the synthesis of new pharmaceutical compounds, or in the modification of existing drugs to improve their efficacy.
Another potential direction for research involving 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is the study of its biochemical and physiological effects. While 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane has not been extensively studied in this regard, there may be potential applications for this compound in the fields of medicine and biotechnology.
Conclusion
In conclusion, 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is a versatile compound that has been widely used in scientific research. Its ability to undergo a variety of chemical reactions makes it an important tool for chemists and researchers. While there is still much to be learned about the biochemical and physiological effects of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane, it is clear that this compound has many potential applications in the fields of chemistry, medicine, and biotechnology.
Scientific Research Applications
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane has been used in a variety of scientific research applications. One of the most common uses of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is in the synthesis of complex organic molecules. 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane can be used as a reagent to introduce iodomethyl groups into organic molecules, which can then be further modified to create a variety of different compounds.
properties
IUPAC Name |
iodomethyl-[iodomethyl(dimethyl)silyl]oxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16I2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFZKJFGMZOAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CI)O[Si](C)(C)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16I2OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292580 | |
Record name | 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane | |
CAS RN |
2943-69-3 | |
Record name | NSC83870 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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